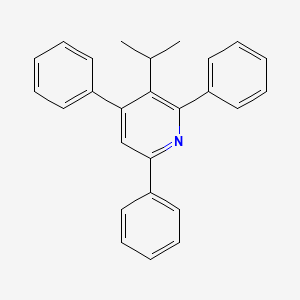
3-Isopropyl-2,4,6-triphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2,4,6-triphenylpyridine is a heterocyclic aromatic compound that belongs to the class of pyridines. Pyridines are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The structure of this compound consists of a pyridine ring substituted with three phenyl groups at positions 2, 4, and 6, and an isopropyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2,4,6-triphenylpyridine can be achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium acetate. This reaction is typically carried out under solvent-free conditions using various catalysts. For example, a Brønsted-acidic ionic liquid can be used as a reusable catalyst to facilitate the reaction . Another method involves the use of cobalt(II) chloride hexahydrate as a recyclable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst and reaction conditions can be tailored to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-2,4,6-triphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyridines.
Applications De Recherche Scientifique
3-Isopropyl-2,4,6-triphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyridines.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its aromatic structure and stability
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2,4,6-triphenylpyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyridine: Lacks the isopropyl group at position 3, resulting in different chemical and biological properties.
2,4,6-Triarylpyridines: A broader class of compounds with various aryl substituents, each exhibiting unique characteristics.
Uniqueness
3-Isopropyl-2,4,6-triphenylpyridine is unique due to the presence of the isopropyl group, which can influence its reactivity, solubility, and biological activity. This structural feature distinguishes it from other triarylpyridines and contributes to its specific applications and properties .
Propriétés
Numéro CAS |
57162-47-7 |
|---|---|
Formule moléculaire |
C26H23N |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2,4,6-triphenyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C26H23N/c1-19(2)25-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27-26(25)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Clé InChI |
GENWYVGVTWVACQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


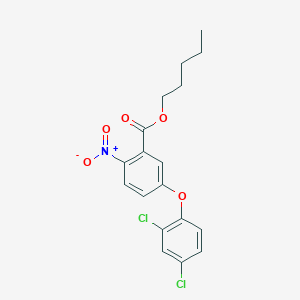
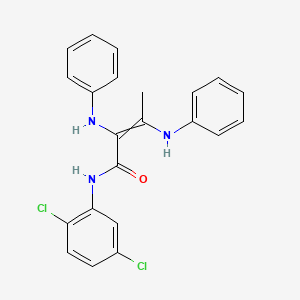
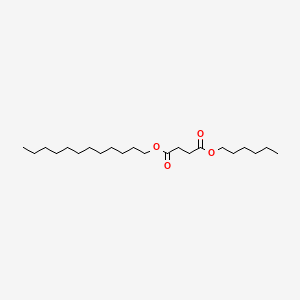
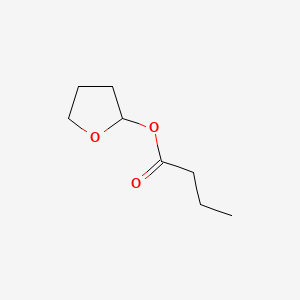
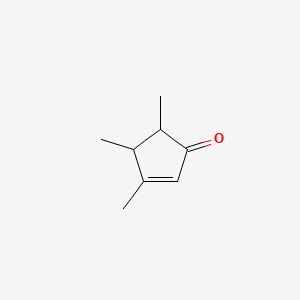
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
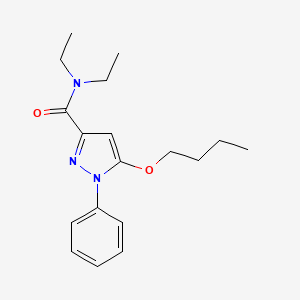
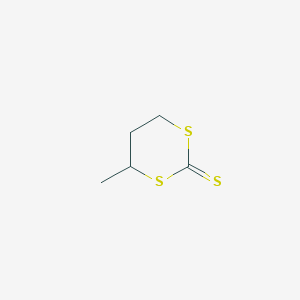
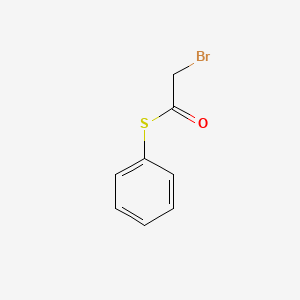
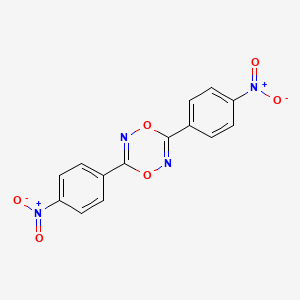


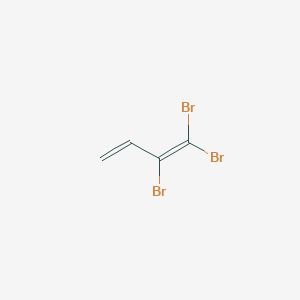
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
